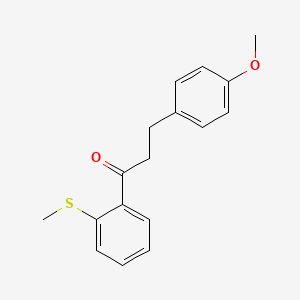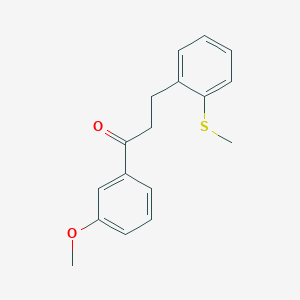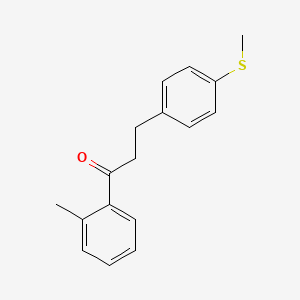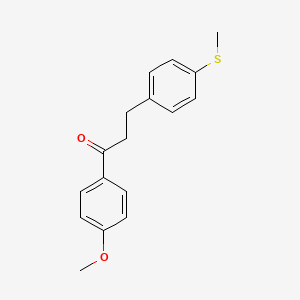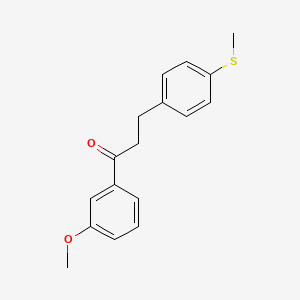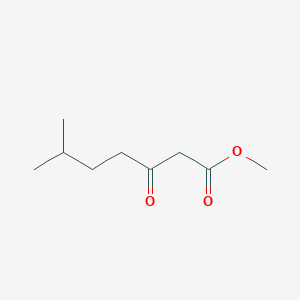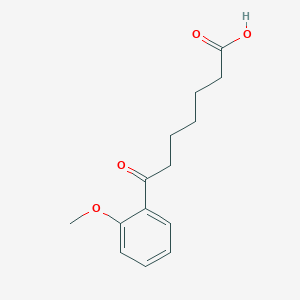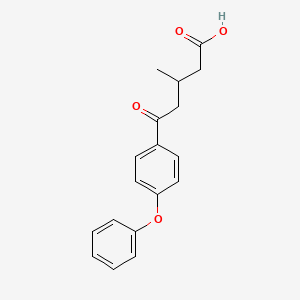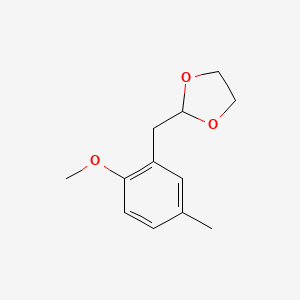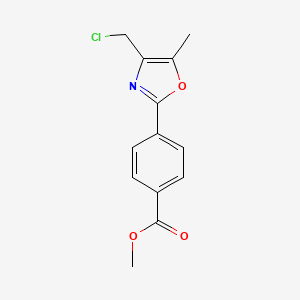
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
概要
説明
The compound "Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with related structures have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, an AB-type monomer precursor, has been reported, indicating that the benzoxazole moiety can be functionalized and may serve as a building block for polymers .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including acyl chlorination, condensation, and cyclization . For example, the synthesis of a similar compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods suggest that the synthesis of "Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate" could potentially involve similar strategies, such as the use of a chloromethyl intermediate and a condensation step to introduce the oxazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy . For instance, the crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate revealed details about bond lengths and intermolecular interactions . These techniques could be applied to "Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate" to gain a detailed understanding of its molecular geometry and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using density functional theory (DFT) to investigate global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . These studies can provide insights into the reactivity of the benzoxazole and benzoate moieties, which could be extrapolated to predict the reactivity of "Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate" in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, have been examined in different solvent media . For example, the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate at physiological pH was determined, providing information about its stability . These properties are crucial for understanding the behavior of the compound under different conditions and can guide its application in various fields, such as material science or pharmaceuticals.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-8-11(7-14)15-12(18-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIECEJBJUVTIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



